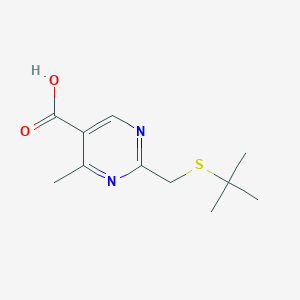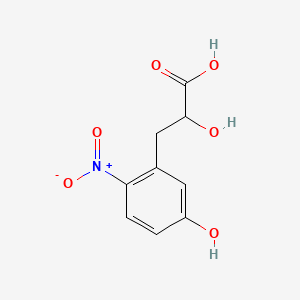
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid is an organic compound that features both hydroxyl and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by subsequent hydroxylation. For example, starting with a phenylpropanoic acid derivative, nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound can then be hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are typically optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid and nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be compared with similar compounds such as:
2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-(2-Hydroxyphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar hydroxyl substitution but different position of the nitro group.
Properties
Molecular Formula |
C9H9NO6 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO6/c11-6-1-2-7(10(15)16)5(3-6)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChI Key |
MGUNLEMSCRAXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



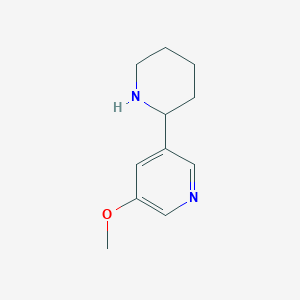
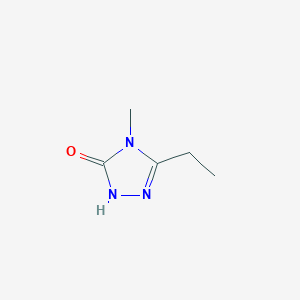

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)



![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
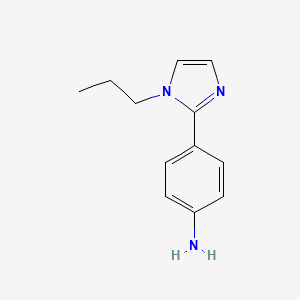

![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
